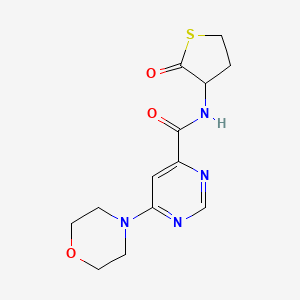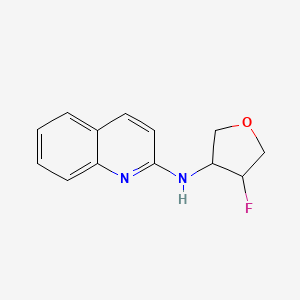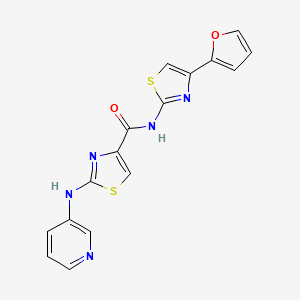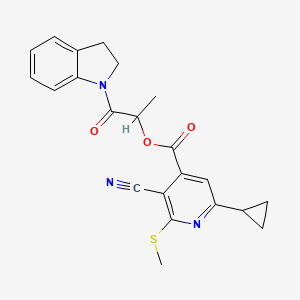![molecular formula C23H22ClF3N4O B2505069 [5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone CAS No. 866149-66-8](/img/structure/B2505069.png)
[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-ylmethanone” is a complex organic compound . It contains several functional groups, including a pyridine ring, a piperazine ring, a pyrrole ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular formula of the compound is C23H22ClF3N4O, and its molecular weight is 462.8951896 . The molecule contains several functional groups, including a pyridine ring, a piperazine ring, a pyrrole ring, and a trifluoromethyl group .Scientific Research Applications
Structural Analysis and Isomorphism
- The compound has been studied for its structural characteristics, particularly in relation to isomorphism. Swamy et al. (2013) investigated isomorphous structures related to this compound, emphasizing the importance of detailed structural analysis and the complexity introduced by extensive disorder in these compounds (Swamy et al., 2013).
Receptor Interactions
- Research has shown the importance of studying the interactions of similar compounds with various receptors. For instance, Shim et al. (2002) explored the molecular interaction of a structurally similar compound with the CB1 cannabinoid receptor, providing insights into the binding interactions and conformational dynamics (Shim et al., 2002).
Analgesic Potential
- Some derivatives have been studied for their potential in treating neuropathic pain. Deseure et al. (2002) investigated the effects of a related 5-HT(1A) receptor agonist in a rat model, suggesting a possible application in pain management (Deseure et al., 2002).
Synthesis and Drug Development
- The synthesis and characterization of related compounds, which may be relevant in the development of new drugs, have been a focus of research. For instance, Eckhardt et al. (2020) reported on the structural characterization of a side product in the synthesis of anti-tuberculosis drug candidates, highlighting the importance of understanding by-products in drug synthesis (Eckhardt et al., 2020).
Antibacterial and Antifungal Properties
- Novel derivatives of structurally similar compounds have been synthesized and tested for their antibacterial and antifungal properties. Sanjeeva et al. (2022) explored this area, indicating potential applications in combating microbial infections (Sanjeeva et al., 2022).
properties
IUPAC Name |
[5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1-methylpyrrol-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3N4O/c1-29-14-17(21(32)16-5-3-2-4-6-16)11-19(29)15-30-7-9-31(10-8-30)22-20(24)12-18(13-28-22)23(25,26)27/h2-6,11-14H,7-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAUVQRNOXUDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CN2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

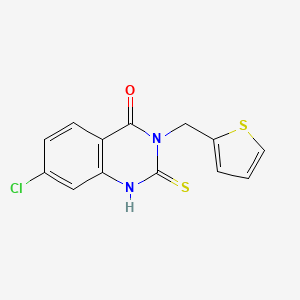
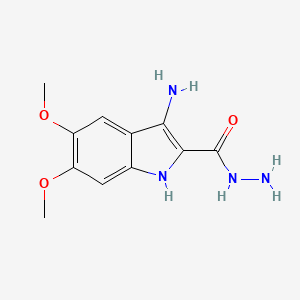
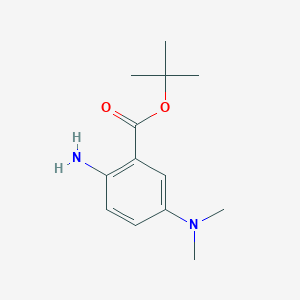

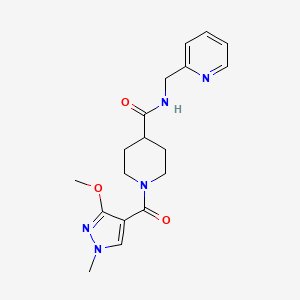

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)


![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)
